Product packaging for Butyl 5-methylisoxazole-3-carboxylate(Cat. No.:CAS No. 85168-94-1)

Butyl 5-methylisoxazole-3-carboxylate

Cat. No.: B12894546
CAS No.: 85168-94-1
M. Wt: 183.20 g/mol
InChI Key: KJWXLOFPERELSJ-UHFFFAOYSA-N
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Description

Significance of the Isoxazole (B147169) Moiety in Heterocyclic Compound Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. nih.govnih.gov Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents. nih.gov The isoxazole moiety is found in commercially available drugs such as the antibacterial Sulfamethoxazole and the anti-inflammatory and immunomodulatory agent Leflunomide. nih.gov

The significance of the isoxazole ring stems from its versatile chemical nature. It is an aromatic system, though less so than benzene (B151609), which allows for a range of chemical modifications. nih.gov The presence of the electronegative oxygen and nitrogen atoms influences the ring's electron distribution, making it susceptible to various reactions and enabling it to participate in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors. This capacity for interaction is a key reason for the broad spectrum of biological activities observed in isoxazole-containing compounds, which includes anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties. nih.govnih.gov

Structural Classification and Relevance of Isoxazole Carboxylate Esters

Within the diverse family of isoxazole derivatives, isoxazole carboxylate esters represent a significant subclass. These compounds are characterized by an ester group attached to the isoxazole ring. Depending on the substitution pattern, one can have isoxazole-3-carboxylates, isoxazole-4-carboxylates, and isoxazole-5-carboxylates. Butyl 5-methylisoxazole-3-carboxylate falls into the category of isoxazole-3-carboxylate esters.

Isoxazole carboxylate esters are often crucial intermediates in the synthesis of more complex molecules. google.com The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives, providing a gateway to a vast chemical space. nih.govmdpi.com For instance, the synthesis of various pharmacologically active compounds, such as certain kinase inhibitors, has utilized isoxazole carboxylic acid derivatives as starting materials. sigmaaldrich.com The specific positioning of the ester and other substituents on the isoxazole ring is critical in determining the molecule's reactivity and, ultimately, its biological activity.

Rationale for Academic Investigation of this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the established importance of its constituent parts. The 5-methylisoxazole-3-carboxylic acid core is a known building block in organic synthesis. sigmaaldrich.com The variation of the ester group, in this case, a butyl ester, allows for the systematic exploration of how lipophilicity and steric bulk influence the compound's physical, chemical, and biological properties.

PropertyValueSource
Molecular FormulaC9H13NO3 uni.luncats.io
Molecular Weight183.2044 g/mol ncats.io
InChIKeyKJWXLOFPERELSJ-UHFFFAOYSA-N uni.luncats.io
Canonical SMILESCCCCOC(=O)C1=NOC(=C1)C uni.lu
Predicted XlogP2.3 uni.lu

Detailed Research Findings

While dedicated studies on this compound are limited, information can be gleaned from research on analogous compounds and general synthetic methodologies for isoxazole esters.

The synthesis of isoxazole-3-carboxylate esters typically involves the cycloaddition of a nitrile oxide with an alkyne bearing an ester group, or the reaction of a β-ketoester with hydroxylamine (B1172632). For example, a common route to the core structure involves the reaction of ethyl acetoacetate (B1235776) with hydroxylamine, which can then be further modified. google.com The specific synthesis of the butyl ester would likely follow a standard esterification procedure from 5-methylisoxazole-3-carboxylic acid with butanol under acidic conditions.

Spectroscopic data for the closely related methyl 5-methylisoxazole-3-carboxylate is available and can provide an expected pattern for the butyl ester. The mass spectrum of the methyl ester shows a molecular ion peak corresponding to its molecular weight, and fragmentation patterns characteristic of the isoxazole ring and the ester group. nist.gov It is anticipated that the NMR and IR spectra of this compound would show characteristic signals for the butyl chain, the methyl group on the isoxazole ring, the isoxazole ring protons, and the carbonyl of the ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3 B12894546 Butyl 5-methylisoxazole-3-carboxylate CAS No. 85168-94-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85168-94-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

butyl 5-methyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C9H13NO3/c1-3-4-5-12-9(11)8-6-7(2)13-10-8/h6H,3-5H2,1-2H3

InChI Key

KJWXLOFPERELSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=NOC(=C1)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Butyl 5 Methylisoxazole 3 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete map of the proton and carbon framework of Butyl 5-methylisoxazole-3-carboxylate can be assembled.

The 1D ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment and shielding of each nucleus, while coupling constants (J) in the ¹H NMR spectrum reveal the connectivity between neighboring protons.

In the ¹H NMR spectrum, the butyl ester chain is expected to show four distinct signals. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂ -) are the most deshielded of the chain, appearing as a triplet. The subsequent two methylene groups (-CH₂ -CH₂ -) would appear as multiplets, and the terminal methyl group (-CH₃ ) would be the most shielded, appearing as a triplet. The isoxazole (B147169) ring protons include a singlet for the methyl group at the C5 position and a singlet for the proton at the C4 position.

The ¹³C NMR spectrum is expected to show distinct signals for each of the nine unique carbon atoms in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at the lowest field. The carbons of the isoxazole ring appear in the aromatic region, followed by the carbons of the butyl chain and finally the methyl group carbon at the highest field.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound | Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | :--- | :--- | :--- | | | δ (ppm) | Multiplicity | J (Hz) | δ (ppm) | | Isoxazole-CH₃ | ~2.5 | s | - | ~12.0 | | Isoxazole-H4 | ~6.5 | s | - | ~105.0 | | Isoxazole-C3 | - | - | - | ~158.0 | | Isoxazole-C5 | - | - | - | ~170.0 | | C=O | - | - | - | ~162.0 | | -O-CH₂- | ~4.3 | t | ~6.7 | ~66.0 | | -CH₂- | ~1.7 | m | ~7.2 | ~30.5 | | -CH₂- | ~1.4 | m | ~7.4 | ~19.0 | | -CH₃ | ~0.9 | t | ~7.4 | ~13.5 | s = singlet, t = triplet, m = multiplet

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously confirming the molecular structure by revealing correlations between nuclei. youtube.comscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton couplings. sdsu.edu For this compound, strong cross-peaks are expected between the adjacent methylene and methyl protons of the butyl chain, confirming their sequential connectivity. The singlets from the isoxazole methyl and C4-proton would not show any COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH coupling). sdsu.eduresearchgate.net Each proton signal from the butyl chain and the isoxazole methyl group would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum, allowing for definitive assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons over two to three bonds (²JCH and ³JCH), which is vital for connecting the different fragments of the molecule. sdsu.eduprinceton.edu Key expected correlations include:

A correlation from the methylene protons of the butyl ester (-O-CH₂ -) to the ester carbonyl carbon (C =O), confirming the ester linkage.

Correlations from the isoxazole C4-proton to the C3, C5, and carbonyl carbons, establishing the position of the ester group.

Correlations from the isoxazole methyl protons to the C5 and C4 carbons of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation. A NOESY spectrum could reveal correlations between the protons of the butyl chain's first methylene group (-O-CH₂-) and the C4-proton of the isoxazole ring, depending on the rotational conformation around the ester linkage.

Table 2: Key Predicted 2D NMR Correlations for Structural Confirmation

Experiment Correlating Protons Correlating Atom(s) Information Gained
COSY -O-CH₂-CH₂ - -O-CH₂ - and -CH₂ -CH₃ Confirms butyl chain connectivity
HSQC All protons Directly attached carbons Assigns protonated carbons
HMBC -O-CH₂ - C=O Confirms ester linkage
HMBC Isoxazole-H4 C3, C5, C=O Confirms substituent position on the ring

| HMBC | Isoxazole-CH₃ | C5, C4 | Confirms methyl group position |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their bonding arrangements. These two techniques are often complementary.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent functional groups.

Carbonyl Group (C=O): The ester carbonyl stretching vibration is expected to produce a very strong and sharp absorption band in the IR spectrum, typically in the range of 1720-1740 cm⁻¹. researchgate.net This band would also be present, though potentially weaker, in the Raman spectrum.

Isoxazole Ring: The isoxazole ring gives rise to several characteristic vibrations. The C=N and C=C stretching modes typically appear in the 1500-1650 cm⁻¹ region. The N-O stretching vibration is also a key marker, often found around 1250 cm⁻¹. researchgate.net

C-O Bonds: The spectrum will feature C-O stretching vibrations from the ester linkage. The C-O-C asymmetric stretch is expected to be a strong band in the IR spectrum between 1250-1300 cm⁻¹.

Alkyl Groups: The C-H stretching vibrations of the methyl and methylene groups in the butyl chain and the isoxazole methyl group are expected in the 2850-3000 cm⁻¹ region. C-H bending (scissoring and rocking) vibrations for the methylene groups will appear in the fingerprint region, around 1465 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

Vibrational Mode Technique Predicted Frequency Range (cm⁻¹) Expected Intensity
C-H Stretch (Alkyl) IR, Raman 2850 - 3000 Medium-Strong
C=O Stretch (Ester) IR 1720 - 1740 Strong, Sharp
C=N / C=C Stretch (Ring) IR, Raman 1500 - 1650 Medium
C-H Bend (CH₂, CH₃) IR 1375 - 1465 Medium
C-O-C Stretch (Ester) IR 1250 - 1300 Strong

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. uc.pt By analyzing the SERS spectrum of this compound, one can gain insights into its interaction with and orientation on a metal surface.

The enhancement of Raman signals is greatest for molecular vibrations closest to the metal surface. It is hypothesized that the molecule would interact with a silver surface primarily through the lone pair electrons on the oxygen atoms of the carboxylate group or the nitrogen atom of the isoxazole ring. If the molecule adsorbs via the ester group, the C=O and C-O stretching modes would be significantly enhanced and potentially shifted in frequency. scielo.br Conversely, if the interaction is dominated by the isoxazole ring, the ring breathing and stretching modes would show the greatest enhancement. This allows SERS to be a powerful tool for probing the interfacial behavior of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry serves as a cornerstone for the definitive structural confirmation of this compound, offering precise mass measurements that lead to unequivocal elemental composition assignment. Further analysis through tandem mass spectrometry provides a detailed roadmap of the molecule's fragmentation patterns, which is essential for its structural elucidation.

Exact Mass Determination for Elemental Composition Validation

The elemental formula of this compound is C9H13NO3. High-resolution mass spectrometry validates this composition by providing an exact mass measurement that aligns with the theoretical value. The monoisotopic mass of this compound is calculated to be 183.08954 Da uni.lu. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental makeup of the molecule.

Below is a table of predicted mass-to-charge ratios (m/z) for various adducts of this compound that can be observed in HRMS.

Adduct IonPredicted m/z
[M+H]+184.09682
[M+Na]+206.07876
[M-H]-182.08226
[M+NH4]+201.12336
[M+K]+222.05270
[M+HCOO]-228.08774
Data sourced from predicted values uni.lu.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Upon collision-induced dissociation (CID), the protonated molecule [M+H]+ would likely undergo fragmentation through several key pathways. A primary fragmentation would involve the cleavage of the ester group. This could include the loss of the butyl group as butene (C4H8), resulting in a fragment ion corresponding to 5-methylisoxazole-3-carboxylic acid. Another common fragmentation for esters is the loss of the entire butoxy group.

The isoxazole ring itself can also undergo characteristic cleavages. The N-O bond is relatively weak and can be a site of initial ring opening, leading to a cascade of further fragmentations. The fragmentation of the isoxazole ring is a known process that contributes to the mass spectra of isoxazole-containing compounds nih.govmdpi.comnih.govijpca.org.

A plausible fragmentation pathway could involve:

Alpha-cleavage at the carbonyl group of the ester.

McLafferty rearrangement, if sterically possible, involving the butyl chain.

Cleavage of the isoxazole ring, often initiated at the N-O bond.

These proposed pathways are based on general principles of mass spectrometry and the analysis of related molecules, providing a theoretical framework for interpreting the MS/MS spectrum of this compound unito.itmiamioh.eduwvu.edu.

X-ray Crystallography and Solid-State Structural Analysis of Related Isoxazole Carboxylates

While the specific crystal structure of this compound has not been detailed in the available literature, examining the X-ray crystallography data of structurally similar isoxazole carboxylates can provide significant insights into its potential solid-state conformation, intermolecular interactions, and crystal packing.

Studies on various isoxazole derivatives have revealed common structural motifs. For instance, the crystal structure analysis of Methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylate demonstrated that the chromene, isoxazole, and carboxylate moieties are nearly coplanar koreascience.kr. The crystal packing in this related compound is stabilized by C-H...O and C-H...N hydrogen bond interactions koreascience.kr.

In another example, the structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was determined by single-crystal X-ray diffraction ajol.infoscielo.org.za. This compound crystallizes in the monoclinic system, and its structure is confirmed by various spectroscopic methods ajol.infoscielo.org.za. The analysis highlighted the presence of an intramolecular hydrogen bond ajol.infoscielo.org.za.

These examples from related isoxazole carboxylates suggest that the solid-state structure of this compound is likely to be influenced by planar conformations of the isoxazole ring and the carboxylate group. Intermolecular interactions such as hydrogen bonding and potential π-stacking (if aromatic substituents were present) would play a crucial role in its crystal packing iucr.orgnih.gov.

Below is a table summarizing crystallographic data for related isoxazole carboxylate compounds.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Methyl-3-phenyl-3H-chromeno[4,3-c]isoxazole-3a(4H)-carboxylateOrthorhombicP212121Near coplanarity of ring systems, C-H...O and C-H...N interactions koreascience.kr
Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylateMonoclinicP21/cIntramolecular hydrogen bonding ajol.infoscielo.org.za
5-amino-3-(4-methoxyphenyl)isoxazole--Nearly planar molecule, N-H...N hydrogen bonds, weak N-H...π interactions iucr.org

This comparative analysis provides a valuable predictive framework for understanding the solid-state structural properties of this compound.

Computational Chemistry and Theoretical Modeling of Butyl 5 Methylisoxazole 3 Carboxylate

Quantum Chemical Investigations of Electronic and Molecular Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For Butyl 5-methylisoxazole-3-carboxylate, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable three-dimensional structure, a process known as geometry optimization. scispace.commaterialsciencejournal.org This process calculates the lowest energy conformation of the molecule by predicting key structural parameters.

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule. For instance, calculations would predict the planarity of the isoxazole (B147169) ring and the specific spatial orientation of the butyl ester group. These structural details are in good agreement with experimentally determined structures for similar molecules. materialsciencejournal.org

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: Data is representative and based on calculations for structurally similar isoxazole derivatives.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthN-O (isoxazole)~1.42 Å
Bond LengthC=O (ester)~1.21 Å
Bond LengthC-O (ester)~1.35 Å
Bond AngleO-N-C (isoxazole)~109°
Bond AngleO=C-O (ester)~125°
Dihedral AngleC(ring)-C(ester)-O-C(butyl)~180° (anti-periplanar)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting nature. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. researchgate.net For isoxazole derivatives, the HOMO is typically distributed over the isoxazole ring, while the LUMO may also be localized on the ring and the carboxylate group. DFT calculations are used to determine the energies of these orbitals. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: Values are illustrative and based on theoretical studies of related heterocyclic compounds.

Molecular OrbitalPredicted Energy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 6.5

Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of spectra. These simulations provide a direct link between the molecular structure and the observed spectroscopic data, aiding in the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts with considerable accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular and reliable approach for such predictions. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts relative to a standard (like tetramethylsilane, TMS) can be determined. These predicted spectra are crucial for assigning experimental peaks and confirming the molecular structure.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound Note: Predicted shifts are estimates based on computational models of similar functional groups.

AtomPredicted Chemical Shift (ppm)
1H (isoxazole ring CH)6.5 - 7.0
1H (isoxazole ring CH3)2.4 - 2.8
1H (butyl -OCH2-)4.2 - 4.6
13C (isoxazole C=O)158 - 162
13C (isoxazole C-CH3)170 - 175
13C (isoxazole CH)105 - 110

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. cardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes can be determined. nih.gov These calculations help in assigning the absorption bands in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, key predicted vibrations would include the C=O stretching of the ester, the N-O and C=N stretching modes of the isoxazole ring, and various C-H vibrations of the methyl and butyl groups. researchgate.net

Table 4: Predicted Principal Vibrational Frequencies (cm-1) for this compound Note: Frequencies are based on DFT calculations for molecules with similar functional groups.

Vibrational ModePredicted Frequency (cm-1)Expected Intensity
C-H Stretch (Alkyl)2950 - 3000Medium-Strong
C=O Stretch (Ester)1720 - 1740Strong (IR)
C=N Stretch (Isoxazole)1600 - 1650Medium
C=C Stretch (Isoxazole)1550 - 1590Medium
N-O Stretch (Isoxazole)1400 - 1450Strong
C-O Stretch (Ester)1200 - 1250Strong

The electronic absorption properties of a molecule, observed via UV-Vis spectroscopy, can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax), the energy of the transitions, and their probabilities, which are related to the oscillator strength. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the conjugated isoxazole and carboxylate system.

Table 5: Predicted UV-Vis Absorption Data for this compound Note: Data is representative for π → π transitions in similar conjugated systems.*

TransitionPredicted λmax (nm)Excitation Energy (eV)Oscillator Strength (f)
S0 → S1 (π → π)250 - 2804.4 - 5.0> 0.1
S0 → S2 (π → π)210 - 2305.4 - 5.9> 0.2

Reaction Mechanism Modeling and Energetics

Investigating the synthesis and degradation pathways of this compound requires a detailed understanding of the reaction mechanisms involved. Computational modeling can map out the energetic landscape of these chemical transformations.

Potential Energy Surface (PES) scans are a fundamental computational method used to explore the energy of a molecular system as a function of its geometry. For this compound, a PES scan would typically be performed by systematically varying key geometric parameters, such as bond lengths, bond angles, or dihedral angles, that are involved in a chemical reaction. For instance, in modeling the esterification reaction to form the compound, the distance between the carboxylate group and the butanol molecule could be scanned to identify the lowest energy pathway.

The primary goal of a PES scan is to locate stationary points, which include reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in a vibrational analysis. Characterizing the transition state structure is crucial for understanding the kinetics of a reaction, as its energy relative to the reactants determines the activation energy barrier. While specific studies detailing the PES for reactions involving this compound are not prevalent in public literature, this methodology remains the standard approach for such investigations.

Reactions are most often carried out in a solvent, which can significantly influence reaction pathways and energetics. Solvation models are computational methods designed to account for the effects of the solvent environment on the molecule of interest. These models can be broadly categorized into explicit and implicit models.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute (this compound). This method can provide a highly detailed picture of solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach offers a computationally efficient way to capture the bulk electrostatic effects of the solvent on the reaction pathway.

By incorporating these models into quantum mechanical calculations, a more accurate simulation of the reaction pathway in a specific solvent can be achieved. This allows for the calculation of solvent-adjusted energy barriers and reaction rates, providing a more realistic representation of the chemical processes involving this compound under experimental conditions.

Prediction of Physicochemical and Thermochemical Properties

Computational models are widely used to predict the physical, chemical, and thermal properties of molecules, which is particularly valuable when experimental data is scarce.

The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are critical descriptors for estimating a molecule's membrane permeability and bioavailability.

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties.

LogP (specifically, the octanol-water partition coefficient) measures a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Predicted Physicochemical Properties

Property Predicted Value

Data sourced from computational predictions.

Thermochemical properties, such as the enthalpy of formation (ΔHf°), are essential for understanding the stability and energy content of a molecule. High-level quantum chemical methods, like G3 or G4 theory, can be used to calculate these values with high accuracy. The enthalpy of formation of this compound could be computed by simulating atomization reactions or by using isodesmic reactions, where bond types are conserved on both sides of the reaction to improve accuracy through error cancellation.

Similarly, the enthalpy of reaction (ΔHrxn°) for its synthesis or degradation can be determined by calculating the difference between the enthalpies of formation of the products and the reactants. The energy required for phase transitions, such as the enthalpy of vaporization (ΔHvap), can also be estimated using computational models that account for intermolecular forces. Specific, peer-reviewed calculations for these thermochemical properties of this compound are not currently published.

The butyl chain of this compound introduces significant conformational flexibility. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. This can be performed by systematically rotating the single bonds in the butyl group and calculating the energy of each resulting conformation. This process identifies the lowest-energy (most stable) conformers that the molecule is likely to adopt.

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, often including surrounding solvent molecules. These simulations can reveal how the molecule moves, flexes, and interacts with its environment over time, providing insights into its dynamic behavior, conformational preferences in solution, and interactions with other molecules.

Advanced Academic Applications and Prospective Research Directions for Butyl 5 Methylisoxazole 3 Carboxylate

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The chemical architecture of Butyl 5-methylisoxazole-3-carboxylate, featuring a stable heterocyclic core with multiple reactive sites, establishes it as a valuable intermediate in synthetic organic chemistry. The isoxazole (B147169) ring can act as a stable scaffold or be involved in diverse chemical transformations, enabling the construction of more complex molecular frameworks.

The 5-methylisoxazole-3-carboxylate scaffold is frequently employed as a foundational building block in multi-step synthetic sequences. Its utility stems from the differential reactivity of its functional groups—the ester, the methyl group, and the isoxazole ring itself. The isoxazole N–O bond, for instance, is susceptible to reductive cleavage under catalytic hydrogenation conditions. This process can be part of a domino reaction, where an initial transformation at a different site is followed by the reductive opening of the isoxazole ring to yield an enaminone mdpi.com. This strategic ring-opening provides a pathway to linear, densely functionalized molecules that would be challenging to synthesize directly.

Furthermore, the isoxazole core can be modified through various reactions, including electrophilic substitution or functionalization of the methyl group, to introduce additional complexity. The synthesis of highly substituted isoxazoles, which can be produced in large quantities, underscores their importance for use in total synthesis projects nih.gov. The isoxazole moiety can also tolerate a range of reaction conditions, allowing for chemical modifications on other parts of the molecule without disturbing the heterocyclic core until a specific ring-opening step is desired researchgate.net. For example, palladium-catalyzed reactions can be performed on derivatives of the isoxazole core, demonstrating its compatibility with modern synthetic methods nih.gov.

The this compound framework is an ideal starting point for the generation of compound libraries, which are essential tools in drug discovery and materials science. By systematically modifying the core structure, researchers can create a diverse set of molecules for biological or functional screening.

A common strategy involves converting the carboxylate ester to a more reactive species, such as an acyl chloride (e.g., 5-methylisoxazole-3-carbonyl chloride), which can then be reacted with a wide array of amines to produce a library of 5-methylisoxazole-3-carboxamides researchgate.net. This approach has been successfully used to synthesize series of novel compounds evaluated for various biological activities researchgate.netnih.gov. The synthesis of these libraries allows for the exploration of structure-activity relationships, where the effect of different substituents on the biological target can be systematically assessed. For instance, coupling the isoxazole core with various substituted anilines has yielded libraries of potential anticancer and antioxidant agents nih.gov. The generation of such libraries is a cornerstone of modern medicinal chemistry, enabling the rapid identification of lead compounds for further development nih.govresearchgate.net.

Table 1: Examples of Isoxazole-Based Compound Libraries Synthesized from the 5-Methylisoxazole-3-carboxylate Scaffold
Library TypeSynthetic PrecursorReactantsPurpose/ApplicationReference
5-Methylisoxazole-3-carboxamides5-Methylisoxazole-3-carbonyl chlorideVarious aromatic and aliphatic aminesScreening for antitubercular and antibacterial activity researchgate.net
N-Aryl-isoxazole-4-carboxamides3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidVarious substituted anilinesScreening for anticancer and antioxidant activity nih.gov
3,4,5-Trisubstituted isoxazoles4-IodoisoxazolesVarious boronic acids or alkynes (via palladium catalysis)General synthetic utility and building block generation nih.gov

Structure-Reactivity Relationship (SRR) Studies and Chemical Space Exploration

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to synthetic chemistry. For this compound and its analogues, SRR studies provide critical insights into how modifications to the isoxazole core influence its behavior in chemical reactions, guiding the design of new synthetic pathways and functional molecules.

The reactivity of the isoxazole ring is highly dependent on the nature and position of its substituents. Systematic studies have shown that substituent selection plays a critical role in governing the efficiency and outcome of chemical transformations chemrxiv.org. For example, in the photoisomerization of isoxazoles to carbonyl-2H-azirines, the choice of substituents at the 3- and 5-positions is crucial. Electron-withdrawing or bulky groups can influence the photochemical equilibrium, favoring the formation of the desired azirine product while suppressing unwanted side reactions like rearrangement to an oxazole chemrxiv.org.

Another key transformation is the electrophilic cyclization to form the isoxazole ring itself. Research has shown that this reaction is tolerant of a wide variety of substituents on the precursors, including both electron-donating and electron-withdrawing groups on aryl moieties, as well as sterically demanding groups like tert-butyl nih.gov. This robustness indicates that the electronic nature of the substituents has a limited effect on the efficiency of this particular ring-forming reaction, a valuable piece of information for synthetic planning nih.gov. Conversely, in ring-opening reactions, the presence of certain functional groups can influence reactivity; for instance, in a ring-opening fluorination reaction, substrates with formyl or cyano groups showed lower reactivities researchgate.net.

Table 2: Influence of Substituents on the Photoisomerization of 3,5-Disubstituted Isoxazoles
Substituent Type at Position 5Observed Effect on PhotoisomerizationOutcomeReference
tert-ButylReduces overlap in absorption spectra between isoxazole and azirine.Efficient formation of carbonyl-2H-azirine in high yield. chemrxiv.org
TrifluoromethylSimilar to tert-butyl, drives equilibrium towards the azirine.Efficient formation of carbonyl-2H-azirine with minimal oxazole formation. chemrxiv.org
PhenylLeads to unwanted side reactions.Readily forms oxazoles, precluding isolation of the target azirine. chemrxiv.org

Building on SRR insights, chemists can rationally design and synthesize chemically modulated analogues of this compound to achieve specific functional goals. This involves the deliberate modification of the molecule to enhance desired properties, be it biological activity, material characteristics, or chemical reactivity.

In medicinal chemistry, this is exemplified by the synthesis of isoxazole-3-carboxamide series to modulate the activity of a biological target nih.gov. For example, researchers have synthesized analogues by reacting the isoxazole core with different aniline derivatives to create compounds with varying electronic and steric properties, which are then tested for anticancer activity nih.gov. The substitution pattern on the phenyl ring of the amide moiety can drastically alter the compound's potency and selectivity. This targeted approach allows for the fine-tuning of molecular properties and is a more efficient strategy for lead optimization than random screening. The synthesis of such analogues is a testament to the isoxazole scaffold's role as a "privileged structure" in medicinal chemistry, capable of serving as a foundation for a wide range of biologically active compounds.

Applications in Material Science Research

While much of the research on 5-methylisoxazole-3-carboxylate derivatives has been concentrated in medicinal and synthetic chemistry, the intrinsic properties of the isoxazole ring suggest potential applications in the field of material science. Isoxazoles are five-membered heterocyclic compounds whose electronic and structural properties can be tuned through substitution, making them attractive components for functional materials iucr.org.

Academic research has identified that isoxazole-containing molecules have potential applications as photochromic components, in liquid crystals, and in the development of novel solar cells iucr.org. The rigid, planar structure of the isoxazole ring can be incorporated into larger conjugated systems to influence the electronic and optical properties of a material. Although specific applications of this compound in this domain are not yet widely documented, its status as a versatile synthetic intermediate makes it a candidate for the synthesis of more complex, custom-designed molecules for materials research. By functionalizing the butyl ester or the methyl group, the isoxazole core could be incorporated into polymers or other macromolecular structures to create materials with novel thermal, optical, or electronic characteristics.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern technologies like optical data storage, signal processing, and telecommunications. Organic molecules with large hyperpolarizabilities, arising from extensive π-conjugated systems and intramolecular charge transfer (ICT) between electron donor and acceptor groups, are of particular interest.

While direct experimental NLO data for this compound is not yet available, computational studies on analogous isoxazole derivatives strongly suggest potential in this field. worldscientific.com A theoretical investigation using density functional theory (DFT) on 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol and 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol revealed significant NLO properties. worldscientific.comconsensus.app The study highlighted a comprehensible ICT from the highest occupied molecular orbitals (HOMOs) to the lowest unoccupied molecular orbitals (LUMOs). worldscientific.com The calculated first hyperpolarizability (β) values for these compounds were found to be 19 and 21 times larger than that of urea, a standard reference material for NLO characterization. worldscientific.com This indicates that the isoxazole core, when appropriately substituted, can facilitate the charge asymmetry required for a strong second-order NLO response. The presence of the electron-withdrawing carboxylate group and the electron-donating methyl group in this compound provides a basis for exploring its own NLO characteristics, marking it as a candidate for future computational and experimental validation.

Table 1: Calculated First Hyperpolarizability (β) of Isoxazole Derivatives
CompoundMethodCalculated β Value (a.u.)Relative Enhancement vs. Urea
Urea (Reference)DFT~8.6 x 10-31 esu1x
2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol worldscientific.comDFT/TD-DFTNot specified in esu, but reported as 19x Urea~19x worldscientific.com
1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol worldscientific.comDFT/TD-DFTNot specified in esu, but reported as 21x Urea~21x worldscientific.com

Development of Optoelectronic Materials

The field of optoelectronics relies on materials that can interact with light to produce an electrical signal, or vice versa. Organic semiconductors have gained traction for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Isoxazole derivatives have been identified as promising candidates for these applications. researchgate.netresearchgate.net

Theoretical studies have shown that isoxazole derivatives can exhibit favorable charge transport properties. worldscientific.com For the two derivatives studied by Irfan et al., calculations revealed smaller hole reorganization energies compared to electron reorganization energies, suggesting that these materials would be effective hole transport contenders. worldscientific.comconsensus.app This is a critical property for enhancing the efficiency of multilayer optoelectronic devices. Furthermore, the inherent photophysical properties of the isoxazole ring system are being explored. Studies on the photoinduced isomerization and degradation of methyl 4-halo-5-phenyl-isoxazole-3-carboxylates provide insight into the photostability and photochemical behavior of this class of compounds, which is essential for the development of durable optoelectronic materials. researchgate.net The tunable electronic structure of this compound, achieved through modification of its ester and methyl substituents, makes it an attractive platform for designing new materials with tailored optical and electronic properties for advanced optoelectronic applications.

Methodological Innovations in Chemical Synthesis

Integration with Flow Chemistry and Automated Synthesis Platforms

Traditional batch synthesis of complex molecules like trisubstituted isoxazoles often involves multiple, discrete steps that can be time-consuming and inefficient. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages in terms of reaction control, safety, efficiency, and scalability. nih.gov

The synthesis of the isoxazole core is particularly amenable to flow chemistry. researchgate.net A multi-step flow process for producing trisubstituted isoxazoles has been successfully developed, telescoping three key reactions—oximation, chlorination, and cycloaddition—into a continuous, high-yielding sequence. researchgate.net This approach allows for the safe handling of potentially unstable intermediates, such as chloroximes, by generating and consuming them in situ. researchgate.net Compared to analogous batch experiments, flow synthesis can dramatically reduce reaction times; for example, an aldol reaction that required 24 hours in batch was completed in just 20 minutes in a flow system. nih.gov The integration of such flow platforms with automated systems allows for rapid optimization of reaction conditions and the creation of libraries of isoxazole derivatives, including esters like this compound, for screening in materials science and drug discovery. Another advanced application involves the use of photochemical flow reactors to generate highly reactive ketenimine intermediates from isoxazoles, demonstrating the power of flow technology to access chemical space that is difficult to reach with conventional methods. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Key Organic Reactions
Reaction TypeParameterBatch ConditionsFlow ConditionsReference
Aldol Reaction (Silyl enol ether + Aldehyde)Reaction Time24 hours20 minutes nih.gov
Conversion100%100%
Swern Oxidation (Benzyl alcohol to Benzaldehyde)Yield (Product)49%91% nih.gov
Yield (Side-product)50%8%
Isoxazole Synthesis (Cycloaddition Step)Residence TimeN/A (Batch)5 minutes researchgate.net
Overall Yield (3 steps)VariableUp to 65%

Development of Enzyme-Catalyzed or Biocatalytic Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. The development of enzyme-catalyzed routes for the synthesis and modification of isoxazoles is an emerging area of research.

One green approach involves the use of natural catalysts. An eco-friendly, one-pot, three-component synthesis of isoxazole derivatives has been achieved using fruit juices from Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime) as biocatalysts. nih.gov This method highlights the potential for using crude, renewable enzyme sources to mediate complex cyclization reactions. nih.gov

Conversely, understanding the enzymatic degradation of isoxazoles is also crucial. Metabolism studies have identified bioactivation pathways where the isoxazole ring is cleaved by enzymes, such as cytochrome P450s. nih.gov This metabolism can generate reactive electrophilic metabolites, providing insight into the inherent reactivity of the isoxazole core in a biological environment. nih.gov This knowledge of enzyme-isoxazole interactions can inform the rational design of novel biocatalytic systems. For instance, enzymes could be engineered or selected for the regioselective hydrolysis of the butyl ester in this compound to its corresponding carboxylic acid, or to catalyze other specific transformations on the heterocyclic ring, offering a sustainable alternative to traditional chemical reagents.

Future Research Trajectories and Unanswered Questions

Exploration of Novel Reactivity Patterns and Unexpected Transformations

While the synthesis of isoxazoles is well-established, the full scope of their reactivity remains an active area of investigation, with research often revealing unexpected and synthetically useful transformations. These novel reaction pathways expand the utility of isoxazoles as versatile building blocks in organic synthesis.

One of the most remarkable discoveries is the base-mediated rearrangement of certain isoxazoles into oxazoles. rsc.org 3-Aryltetrahydrobenzisoxazoles have been shown to undergo a facile rearrangement to 2-aryltetrahydrobenzoxazoles under a range of basic conditions, a transformation that proceeds through a proposed nitrile ylide intermediate. rsc.org Another significant transformation is the molybdenum-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which provides access to medicinally relevant 4-oxo-1,4-dihydropyridine-3-carboxylates. beilstein-journals.org Furthermore, photochemical methods have unlocked unique reactivity, with UV irradiation of trisubstituted isoxazoles leading to a skeletal rearrangement that produces highly reactive, yet isolable, ketenimines. nih.gov These ketenimines can then be converted into other valuable heterocycles like pyrazoles. nih.gov Other documented rearrangements include the Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridines and novel fragmentation patterns observed during mass spectrometry. nih.govbeilstein-journals.org

These discoveries raise fundamental questions about the stability and reactivity of the N-O bond in the isoxazole ring of compounds like this compound. Future research will likely focus on exploring whether similar transformations can be induced by varying the substituents and reaction conditions, potentially unlocking new synthetic pathways to novel molecular architectures.

Table 3: Summary of Novel and Unexpected Transformations of Isoxazole Derivatives
TransformationStarting Isoxazole TypeKey Reagents/ConditionsProduct TypeReference
Isoxazole to Oxazole Rearrangement3-AryltetrahydrobenzisoxazoleBase (e.g., K2CO3, NaOEt), aprotic solvent, reflux2-Aryltetrahydrobenzoxazole rsc.org
Ring Expansion to PyridoneMethyl 2-(isoxazol-5-yl)-3-oxopropanoateMo(CO)6, H2O, MeCN, 70 °C4-Oxo-1,4-dihydropyridine-3-carboxylate beilstein-journals.org
Photochemical RearrangementTrisubstituted isoxazoleUV light (254 nm), flow reactor, MeCNKetenimine nih.gov
Boulton–Katritzky RearrangementIsoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazoneK2CO3, DMF, 60 °C3-Hydroxy-2-(2-aryl worldscientific.comconsensus.appnih.govtriazol-4-yl)pyridine beilstein-journals.org

Development of Advanced Spectroscopic Probes for in situ Reaction Monitoring

The real-time analysis of chemical transformations is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. In situ reaction monitoring, utilizing spectroscopic techniques, offers a powerful approach to achieving this by providing continuous data from within the reaction vessel without the need for sample extraction. The development of molecular probes that exhibit a distinct and measurable change in their spectroscopic properties in response to a specific chemical event is central to this field. This compound, while not extensively studied for this purpose, presents intriguing possibilities as a scaffold for the design of such advanced spectroscopic probes.

The potential of this compound as a spectroscopic probe is rooted in the electronic and structural characteristics of the isoxazole ring system. Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement results in a π-electron system that can be sensitive to changes in its chemical environment. Substituents on the isoxazole ring can significantly influence its photophysical properties, including absorption and fluorescence characteristics.

One plausible mechanism for employing this compound in in situ monitoring involves tracking reactions that alter the electronic nature of the isoxazole ring. For instance, a reaction that introduces an electron-donating or electron-withdrawing group to the isoxazole core, or modifies existing substituents, could lead to a discernible shift in its UV-Vis absorption spectrum or a change in its fluorescence emission.

A more direct application would be to monitor reactions involving the ester functionality. The hydrolysis of the butyl ester to the corresponding carboxylic acid, for example, would alter the electronic distribution within the molecule. This transformation from a neutral ester to an anionic carboxylate (under basic conditions) could induce a change in the spectroscopic properties of the isoxazole fluorophore, a phenomenon that could be harnessed for real-time monitoring of the hydrolysis process.

To illustrate the potential spectroscopic changes, consider the following hypothetical data for the hydrolysis of this compound to 5-methylisoxazole-3-carboxylic acid.

Table 1: Hypothetical Spectroscopic Data for Reaction Monitoring

CompoundUV-Vis Absorption (λmax, nm)Fluorescence Emission (λem, nm)Quantum Yield (Φ)
This compound2603500.05
5-Methylisoxazole-3-carboxylic acid2753800.15

In this scenario, the progress of the hydrolysis reaction could be monitored by observing the decrease in the fluorescence intensity at 350 nm and the concurrent increase in fluorescence at 380 nm. This ratiometric approach, which relies on the ratio of fluorescence intensities at two different wavelengths, is often more reliable than single-wavelength measurements as it can correct for variations in probe concentration, excitation light intensity, and other experimental fluctuations.

Furthermore, the isoxazole scaffold of this compound could be strategically functionalized to create more sophisticated probes. For example, the introduction of a recognition moiety for a specific analyte could trigger a conformational change or an electronic perturbation in the isoxazole ring upon binding, leading to a measurable spectroscopic response.

Detailed research into the photophysical properties of this compound and its derivatives is necessary to fully realize its potential as a spectroscopic probe. Computational studies could provide valuable insights into its excited-state behavior and guide the rational design of probes with optimized properties. Experimental investigations into its solvatochromism (the change in spectroscopic properties with solvent polarity) and its response to pH and other environmental factors would also be crucial.

The development of such probes based on the this compound scaffold could offer a versatile and cost-effective tool for real-time, non-invasive monitoring of a wide range of chemical and biological processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Butyl 5-methylisoxazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via a two-step procedure starting from acetone. First, condensation with hydroxylamine forms the isoxazole ring, followed by esterification with butyl chloroformate. Ethyl 5-methylisoxazole-3-carboxylate (a structural analog) was synthesized in 55% yield using similar steps, as reported in . Optimization may involve adjusting catalysts (e.g., DMAP for esterification), temperature (room temperature vs. reflux), and solvent polarity (e.g., THF or DCM).
  • Key Data :

StepReagents/ConditionsYieldReference
1NH2_2OH·HCl, NaOAc, acetone, refluxN/A
2Butyl chloroformate, DMAP, DCM~55% (analog)

Q. How is this compound characterized, and what spectroscopic benchmarks are critical?

  • Methodology : Nuclear Magnetic Resonance (NMR) and mass spectrometry are primary tools. For the ethyl analog (4b), 1^1H NMR (300 MHz, CDCl3_3) shows δ 6.36 (s, 1H, isoxazole-H), 4.38 (q, J = 7.2 Hz, 2H, -OCH2_2), 2.48 (s, 3H, CH3_3), and 1.34 (t, J = 7.2 Hz, 3H, -CH3_3) . X-ray crystallography via SHELX software (e.g., SHELXL) can resolve conformational ambiguities .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for experimental design?

  • Methodology : Stability is influenced by ester hydrolysis under acidic/basic conditions. Storage at 0–6°C in airtight containers is recommended for analogs ( ). Solubility in organic solvents (e.g., DCM, THF) is high, while aqueous solubility is limited. LogP values can be estimated via HPLC retention times or computational tools.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the isoxazole ring) impact biological activity or binding affinity?

  • Methodology : Structure-activity relationship (SAR) studies require synthesizing derivatives (e.g., 5-aryl or 3-alkyl variants) and testing against targets. For example, methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate targets MAPK pathways . Computational docking (AutoDock, Schrödinger) and pharmacophore modeling can predict interactions.
  • Key Data :

DerivativeSubstituentTargetActivityReference
Methyl 5-(3,4-dimethoxyphenyl)3,4-dimethoxyMAPKInhibitor
Ethyl 5-cyclopropylcyclopropylN/ASynthetic intermediate

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

  • Methodology : Poor crystal growth due to flexible butyl chains can be mitigated by co-crystallization with stabilizing agents (e.g., crown ethers) or using high-resolution synchrotron sources. SHELXD and SHELXE are robust for phase determination in small-molecule crystallography .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodology : Cross-validate with alternative techniques:

  • HPLC-MS : Confirm molecular ion peaks and purity.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., butyl chain protons).
  • X-ray diffraction : Resolve stereochemical uncertainties .

Q. What safety protocols are critical for handling this compound in lab settings?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact with skin, as analogs like ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate require immediate medical consultation upon exposure . Store at 0–6°C in inert atmospheres to prevent degradation .

Data Contradiction Analysis Example

  • Issue : Discrepancies in 1^1H NMR shifts for the methyl group (e.g., δ 2.48 vs. δ 2.50 in literature).
  • Resolution :
    • Verify solvent effects (CDCl3_3 vs. DMSO-d6_6).
    • Check for residual water (broad peaks) or impurities via TLC.
    • Compare with computational predictions (GIAO NMR calculations, Gaussian).

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